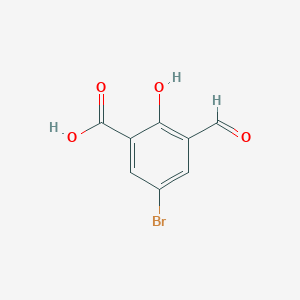

5-Bromo-3-formyl-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-formyl-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-5-1-4(3-10)7(11)6(2-5)8(12)13/h1-3,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIOXDIHGGRKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Formyl 2 Hydroxybenzoic Acid

Established Synthetic Routes

The traditional synthesis of 5-Bromo-3-formyl-2-hydroxybenzoic acid relies on two principal strategies: the formylation of 5-Bromosalicylic acid and the bromination of 3-Formyl-2-hydroxybenzoic acid.

Formylation of 5-Bromosalicylic Acid

The introduction of a formyl group onto the aromatic ring of 5-Bromosalicylic acid is a direct approach to forming the target molecule. The Reimer-Tiemann reaction is a classic method employed for this purpose.

The Reimer-Tiemann reaction involves the ortho-formylation of phenols in the presence of chloroform (B151607) and a strong base. elixirpublishers.comoaji.netresearchgate.net In the case of 5-Bromosalicylic acid, the reaction aims to introduce a formyl group at the C-3 position, which is ortho to the hydroxyl group. The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) (:CCl2) from chloroform and a base, which then acts as the electrophile. elixirpublishers.com

The reaction is typically carried out in a biphasic system consisting of an aqueous solution of a hydroxide (B78521), such as sodium hydroxide, and an organic phase containing chloroform. elixirpublishers.com Heating is often required to initiate the reaction, which can be highly exothermic. elixirpublishers.com

A significant drawback of synthesizing this compound via the Reimer-Tiemann formylation of 5-bromosalicylic acid is the characteristically low yield. researchgate.net This has led researchers to explore alternative, more efficient synthetic pathways.

| Reaction | Starting Material | Reagents | Key Conditions | Reported Yield |

| Reimer-Tiemann Formylation | 5-Bromosalicylic acid | Chloroform, Sodium Hydroxide | Biphasic system, Heating | Low researchgate.net |

Bromination of 3-Formyl-2-hydroxybenzoic acid

An alternative and more efficient route to this compound involves the bromination of 3-Formyl-2-hydroxybenzoic acid. This method introduces the bromo substituent at the desired C-5 position of the pre-formylated salicylic (B10762653) acid.

The bromination of 3-Formyl-2-hydroxybenzoic acid can be effectively achieved using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as acetonitrile (B52724). researchgate.net This method is reported to provide higher yields compared to the Reimer-Tiemann formylation of 5-bromosalicylic acid. researchgate.net

In a typical procedure, 3-Formyl-2-hydroxybenzoic acid is treated with NBS in acetonitrile to afford this compound. researchgate.net This electrophilic aromatic substitution is directed to the position para to the activating hydroxyl group and meta to the deactivating carboxyl and formyl groups.

| Reaction | Starting Material | Reagents | Solvent | Reported Yield |

| Bromination | 3-Formyl-2-hydroxybenzoic acid | N-Bromosuccinimide (NBS) | Acetonitrile | Higher than Reimer-Tiemann route researchgate.net |

Alternative and Emerging Synthetic Strategies

In line with the growing emphasis on sustainable chemical manufacturing, the development of greener synthetic methods is a key area of research.

Exploration of Green Chemistry Approaches

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general principles of green chemistry can be applied to its synthesis. This includes the use of less hazardous reagents and solvents, milder reaction conditions, and improved atom economy.

For instance, research into the green synthesis of related salicylic acid derivatives has explored the use of environmentally benign catalysts and solvent systems. The development of catalytic systems that can operate in water or other green solvents, and the use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption, are promising avenues for the future synthesis of this and other similar compounds. The exploration of biocatalytic methods, using enzymes to perform specific transformations under mild conditions, also represents a frontier in the green synthesis of complex aromatic compounds.

Flow Chemistry Techniques for Scalability and Control

The transition from batch to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including enhanced safety, scalability, and process control. For the synthesis of this compound, flow chemistry can be applied to both the bromination and formylation steps, leading to improved efficiency and consistency.

A potential flow-based synthesis could involve the in-situ generation of the brominating agent, followed by its immediate reaction with a stream of the substrate, such as salicylic acid or a derivative. This approach mitigates the hazards associated with handling and storing bulk quantities of bromine. mdpi.com For instance, a stream of an oxidant like sodium hypochlorite (B82951) can be mixed with hydrobromic acid to generate aqueous bromine, which then reacts with the substrate in a subsequent reactor coil. mdpi.com The precise control over stoichiometry, reaction time (residence time), and temperature in a microreactor or a packed-bed reactor can minimize the formation of polybrominated byproducts. mdpi.com

Similarly, formylation reactions can be adapted to flow processes. Palladium-catalyzed formylation of aryl bromides using carbon monoxide and a hydrogen source has been successfully demonstrated in continuous-flow setups. nih.gov A flow protocol for the formylation of a brominated salicylic acid derivative could involve pumping a solution of the substrate, a palladium catalyst, a ligand, and a base through a heated reactor coil under a pressurized atmosphere of carbon monoxide and hydrogen. nih.govnih.gov This method allows for precise control over the gas-liquid reaction, enhancing safety and efficiency, particularly when working with toxic gases like carbon monoxide. nih.gov The ability to fine-tune reaction parameters in real-time can lead to higher yields and selectivities compared to traditional batch methods. nih.gov

| Parameter | Batch Bromination | Flow Bromination |

| Safety | Handling of bulk, volatile, and toxic bromine. mdpi.com | In-situ generation of bromine, minimizing exposure and storage risks. mdpi.com |

| Control | Difficult to control localized concentration and temperature, leading to over-bromination. | Precise control over stoichiometry and temperature gradients. mdpi.com |

| Scalability | Scaling up can be challenging due to heat and mass transfer limitations. | Readily scalable by extending operation time or using parallel reactors. |

| Byproducts | Higher potential for di- and tri-brominated impurities. | Reduced byproduct formation due to controlled conditions. mdpi.com |

| Parameter | Batch Formylation (e.g., Vilsmeier-Haack) | Flow Formylation (Pd-catalyzed) |

| Reagents | Use of stoichiometric amounts of potentially hazardous reagents like POCl₃. ijpcbs.com | Catalytic amounts of palladium and ligands, use of CO and H₂ gases. nih.gov |

| Control | Exothermic reactions can be difficult to control on a large scale. | Superior heat exchange and pressure control. nih.gov |

| Efficiency | Can suffer from lower yields and difficult purification. | Often provides higher yields and cleaner reaction profiles. nih.govnih.gov |

| Safety | Risks associated with handling corrosive and reactive Vilsmeier reagents. ijpcbs.com | Contained system for handling toxic CO gas, enhancing operational safety. nih.gov |

Comparative Analysis of Synthetic Efficiencies and Regioselectivities

The synthesis of this compound necessitates careful consideration of the regioselectivity of the formylation step on a 5-bromosalicylic acid precursor. The hydroxyl and carboxyl groups on the salicylic acid ring have competing directing effects. The strongly activating hydroxyl group directs electrophiles to the ortho and para positions (C3 and C5), while the deactivating carboxyl group directs to the meta positions. In this case, the directing power of the hydroxyl group dominates.

Several classical formylation methods could be employed, each with its own characteristic efficiency and regioselectivity.

Reimer-Tiemann Reaction: This method involves the reaction of a phenol (B47542) with chloroform in a basic solution. wikipedia.org For 5-bromosalicylic acid, formylation would be expected to occur at the C3 position, ortho to the hydroxyl group. However, the Reimer-Tiemann reaction is often associated with low yields and the formation of byproducts. wikipedia.org The harsh basic conditions can also promote decarboxylation.

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) or acetic acid. wikipedia.org It is a milder alternative to the Reimer-Tiemann reaction and is selective for the ortho position of phenols. wikipedia.org While generally providing cleaner reactions, the yields can be modest. rsc.org

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgwikipedia.org It is a powerful method that can provide good yields. ijpcbs.com For 5-bromosalicylic acid, the electrophilic Vilsmeier reagent would be directed to the electron-rich position ortho to the hydroxyl group (C3).

ortho-Lithiation followed by Formylation: A highly regioselective method involves the directed ortho-lithiation of a protected phenol, followed by quenching with a formylating agent like DMF. thieme-connect.deresearchgate.net Protection of the hydroxyl and carboxylic acid groups would be necessary. This multi-step approach, while potentially offering high selectivity, can be less atom-economical and involve more complex procedures. researchgate.net

A comparative analysis suggests that the Vilsmeier-Haack reaction or a directed ortho-lithiation strategy would likely offer the best combination of yield and regioselectivity for the synthesis of this compound from 5-bromosalicylic acid.

| Formylation Method | Typical Reagents | Expected Regioselectivity on 5-Bromosalicylic Acid | General Yield Range | Key Advantages/Disadvantages |

| Reimer-Tiemann | CHCl₃, NaOH wikipedia.org | Primarily C3-formylation | Low to moderate | Simple, one-pot procedure; often low yields and byproduct formation. wikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid wikipedia.org | Primarily C3-formylation | Moderate | Milder conditions than Reimer-Tiemann; yields can be variable. wikipedia.orgrsc.org |

| Vilsmeier-Haack | DMF, POCl₃ organic-chemistry.orgwikipedia.org | Highly selective for C3-formylation | Good to excellent | Generally high yields and good selectivity; uses corrosive reagents. ijpcbs.com |

| ortho-Lithiation | n-BuLi, DMF (on protected substrate) thieme-connect.de | Highly specific to the lithiated position (C3) | Good to excellent | High regioselectivity; requires protection/deprotection steps, increasing overall step count. researchgate.net |

Chemical Reactivity and Functional Group Transformations of 5 Bromo 3 Formyl 2 Hydroxybenzoic Acid

Reactivity of the Formyl Group

The aldehyde (formyl) functionality in 5-bromo-3-formyl-2-hydroxybenzoic acid is a primary site for a range of chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidation to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a second carboxylic acid group, yielding a dicarboxylic acid derivative. This transformation is a fundamental reaction in organic synthesis, often achieved using a variety of oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of substituted salicylaldehydes is a well-established process. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder reagents like silver oxide (Ag2O). The resulting 5-bromo-2-hydroxyisophthalic acid would be a key intermediate for the synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs).

Reduction to Hydroxymethyl Derivatives

The formyl group is susceptible to reduction to a primary alcohol (hydroxymethyl group), affording 5-bromo-2-hydroxy-3-(hydroxymethyl)benzoic acid. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids and esters. masterorganicchemistry.comnih.gov The reaction is generally carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com For instance, the reduction of salicylaldehydes to the corresponding salicylic (B10762653) alcohols is a key step in certain synthetic pathways. sigmaaldrich.com This reduction opens up avenues for further derivatization of the newly formed hydroxymethyl group.

A general procedure for a similar reduction of a salicylaldehyde (B1680747) involves dissolving the aldehyde in methanol, followed by the addition of NaBH4. The reaction is typically stirred at room temperature for a period of time, after which a workup with water and acid is performed to neutralize the reaction and isolate the product. sigmaaldrich.com

Condensation Reactions with Amines and Other Nucleophiles

The electrophilic carbon of the formyl group readily undergoes condensation reactions with a variety of nucleophiles, most notably primary amines, to form Schiff bases (imines). This reaction is fundamental in the synthesis of a wide array of organic compounds and coordination complexes. The condensation of 5-bromosalicylaldehyde (B98134) with various amines to form Schiff base ligands is well-documented. nih.govresearchgate.net For example, the reaction of 5-bromosalicylaldehyde with aniline (B41778) in ethanol leads to the formation of the corresponding Schiff base. nih.gov These Schiff bases are valuable as ligands in coordination chemistry, forming stable complexes with various metal ions. nih.gov

Another important condensation reaction of the formyl group is the Knoevenagel condensation. wikipedia.org This reaction involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgyoutube.com For instance, the Knoevenagel condensation of substituted salicylaldehydes with malonic acid esters, catalyzed by L-proline, provides a convenient route to coumarin-3-carboxylic esters. biomedres.us This reaction highlights the potential of the formyl group in this compound to participate in the synthesis of heterocyclic systems.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group imparts another layer of reactivity to this compound, enabling derivatization and influencing the reactivity of the aromatic ring.

Phenolic Derivatization and Etherification

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile. This allows for a range of derivatization reactions, with etherification being a prominent example. The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. biomedres.usorgsyn.orgias.ac.in

In the context of this compound, treatment with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) would generate the corresponding phenoxide. This intermediate can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether derivative. This reaction is typically an SN2 process, favoring the use of primary alkyl halides. orgsyn.org The synthesis of ethers from salicylaldehyde derivatives has been reported, for example, in the reaction with chloroacetic acid in the presence of sodium hydroxide. biomedres.us

Participation in Electrophilic Aromatic Substitution Reactions

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comorgsyn.org This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho (C4) and para (C6) to the hydroxyl group are potential sites for substitution.

Reactivity of the Carboxyl Group

The carboxylic acid moiety (-COOH) is a primary site for reactions typical of this functional group, including esterification and amidation.

Esterification of hydroxybenzoic acids can be achieved by reacting the carboxylic acid with a halogenated hydrocarbon in a homogeneous liquid phase, often in the presence of a non-quaternizable tertiary amine. organic-chemistry.org This method is designed to selectively promote esterification of the carboxyl function while minimizing the competing O-alkylation of the phenolic hydroxyl group. organic-chemistry.org For this compound, this would involve the conversion of the -COOH group to an ester (-COOR) by reaction with an appropriate alcohol or alkyl halide under suitable conditions. For example, the corresponding methyl ester, 5-Bromo-3-formyl-2-hydroxy-benzoic acid methyl ester, is a known derivative. organic-chemistry.org

Amidation involves the reaction of the carboxyl group with an amine to form an amide bond (-CONHR). This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents, before treatment with an amine. Research on the structurally related 5-bromo-2-hydroxybenzamide shows that it can serve as a starting point for the synthesis of more complex derivatives, indicating the amide group's utility as a synthetic handle. researchgate.net

Decarboxylation, the removal of the carboxyl group, is a potential transformation for benzoic acid derivatives, although it often requires harsh conditions. However, in the context of cross-coupling reactions, decarboxylative coupling has emerged as a powerful technique. This allows carboxylic acids to act as substitutes for organohalides in reactions like the Sonogashira coupling, providing a more environmentally friendly pathway. organic-chemistry.org For this compound, successful decarboxylation would yield 5-bromosalicylaldehyde, a compound that is itself a valuable synthetic intermediate. guidechem.com

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group, enabling a range of substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromine, on an aromatic ring by a nucleophile. pressbooks.publibretexts.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically located ortho and/or para to the leaving group. pressbooks.pubwikipedia.org In this compound, the bromine atom is positioned meta to the strongly electron-withdrawing formyl and carboxyl groups. This positioning is less favorable for activating the ring toward classical SNAr reactions compared to ortho/para arrangements. pressbooks.pub While the reaction is theoretically possible, especially under forcing conditions, it is generally less facile than the palladium-catalyzed cross-coupling reactions.

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org The reactivity order for halides in these couplings is typically I > Br > Cl. libretexts.org The most common examples include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound. nih.gov While direct studies on this compound are not prevalent, extensive research on the closely related 5-bromosalicylaldehyde (the decarboxylated analog) demonstrates the feasibility and versatility of this transformation. researchgate.net The reaction couples 5-bromosalicylaldehyde with various arylboronic acids to produce biphenyl (B1667301) derivatives in good yields. researchgate.net It is expected that this compound would exhibit similar reactivity at the C-Br bond under appropriate conditions.

Interactive Data Table: Suzuki-Miyaura Coupling of 5-bromosalicylaldehyde with Arylboronic Acids researchgate.net

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 5 | 88 |

| 2 | 4-Methylphenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 5 | 86 |

| 3 | 4-Methoxyphenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 5 | 89 |

| 4 | 4-Chlorophenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 5 | 85 |

| 5 | 4-Fluorophenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 5 | 82 |

| 6 | 3-Methoxyphenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 5 | 84 |

| 7 | 2-Methylphenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 5 | 80 |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org This method could be used to introduce alkenyl substituents at the 5-position of the benzoic acid ring, providing a route to stilbene-like structures and other conjugated systems. researchgate.netnih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org Applying this to this compound would result in the synthesis of 5-alkynyl-3-formyl-2-hydroxybenzoic acid derivatives, which are valuable precursors for more complex heterocyclic and polycyclic aromatic compounds. researchgate.netbeilstein-journals.org

Theoretical and Computational Chemistry Studies of 5 Bromo 3 Formyl 2 Hydroxybenzoic Acid

Quantum Chemical Calculations

There are no specific studies found that detail the DFT-based geometry optimization and electronic structure analysis of 5-Bromo-3-formyl-2-hydroxybenzoic acid.

Information regarding the use of high-level ab initio methods for the energetic refinement of this compound is not available in the searched literature.

Specific assessments of the conformer energetics and stability for this compound have not been reported.

Electronic Properties and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, including the determination of the HOMO-LUMO gap for this compound, has not been documented in the available scientific literature.

There are no published studies that provide a Molecular Electrostatic Potential (MEP) map to identify the reactive sites of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and to understand orbital interactions within a molecule. For molecules like this compound, NBO analysis provides critical insights into the nature and strength of intramolecular hydrogen bonding.

In a closely related analogue, 5-Bromo-2-hydroxybenzaldehyde, NBO analysis has been employed to investigate the chemical stability and intramolecular interactions. wisc.eduresearchgate.net This analysis typically examines the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, a significant intramolecular hydrogen bond is anticipated between the hydroxyl group (-OH) and the adjacent formyl group (-CHO), and potentially with the carboxylic acid group (-COOH). The NBO analysis would likely reveal a strong interaction between a lone pair (LP) of the oxygen atom in the formyl or carboxylic acid group (the donor) and the antibonding orbital of the O-H bond (the acceptor). This interaction is what stabilizes the hydrogen bond.

A hypothetical NBO analysis for the intramolecular hydrogen bond between the hydroxyl and formyl groups, based on findings for similar molecules, is presented below.

Table 1: Hypothetical NBO Analysis of Intramolecular Hydrogen Bonding in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (O) of CHO | σ(O-H) | High | ~1.5 | ~0.1 |

| LP (O) of COOH | σ(O-H) | Moderate | ~1.8 | ~0.08 |

Note: The values in this table are illustrative and based on typical values for strong intramolecular hydrogen bonds in similar aromatic compounds.

The high E(2) value associated with the LP(O) -> σ*(O-H) interaction would confirm a significant delocalization of electron density from the formyl oxygen to the antibonding orbital of the hydroxyl group's O-H bond, indicative of a strong intramolecular hydrogen bond. This interaction is crucial for the planarity and stability of the molecule.

Spectroscopic Property Prediction and Simulation

Computational chemistry provides valuable tools for predicting and interpreting spectroscopic data, such as vibrational and NMR spectra.

Computational Vibrational Spectroscopy

Theoretical vibrational frequency calculations are instrumental in assigning the various vibrational modes of a molecule. For a molecule with the complexity of this compound, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly employed to predict the infrared (IR) and Raman spectra. nih.govresearchgate.net

While specific data for the title compound is unavailable, a study on 5-Bromosalicylic acid provides insight into the expected vibrational modes. researchgate.net The addition of a formyl group would introduce characteristic C-H and C=O stretching and bending vibrations.

The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. A detailed assignment of the key vibrational modes for this compound can be predicted based on the analysis of its analogues.

Table 2: Predicted Key Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Description |

| O-H Stretch (hydroxyl) | ~3400-3500 | Stretching of the hydroxyl group, often broad due to hydrogen bonding. |

| C-H Stretch (formyl) | ~2800-2900 | Characteristic stretching of the aldehyde C-H bond. |

| C=O Stretch (formyl) | ~1680-1700 | Stretching of the aldehyde carbonyl group. |

| C=O Stretch (carboxyl) | ~1700-1730 | Stretching of the carboxylic acid carbonyl group. |

| C-C Stretch (aromatic) | ~1400-1600 | Aromatic ring carbon-carbon stretching vibrations. |

| O-H Bend (hydroxyl) | ~1200-1400 | In-plane bending of the hydroxyl group. |

| C-Br Stretch | ~500-600 | Stretching of the carbon-bromine bond. |

The computational spectra would aid in the interpretation of experimental FT-IR and FT-Raman spectra, allowing for a detailed understanding of the molecule's vibrational characteristics.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts.

For this compound, the chemical shifts would be influenced by the electron-withdrawing effects of the bromine, formyl, and carboxyl groups, as well as the intramolecular hydrogen bonding. The proton of the hydroxyl group involved in the strong intramolecular hydrogen bond would be expected to have a significantly downfield chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (hydroxyl) | 11.0 - 13.0 | - |

| H (formyl) | 9.8 - 10.5 | - |

| H (aromatic) | 7.5 - 8.5 | - |

| H (carboxyl) | 12.0 - 14.0 | - |

| C (carboxyl) | - | 165 - 175 |

| C (formyl) | - | 190 - 200 |

| C (aromatic) | - | 110 - 140 |

| C-Br | - | 115 - 125 |

| C-OH | - | 155 - 165 |

Note: These are estimated chemical shift ranges based on typical values for similarly substituted aromatic compounds.

The predicted NMR spectra serve as a valuable reference for the analysis of experimental data, aiding in the assignment of peaks and the confirmation of the molecular structure.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its intermolecular interactions in different environments, such as in solution or in a crystal lattice.

MD simulations on 5-Bromo-2-hydroxybenzaldehyde have been performed to study the interactions between the molecule and proteins in the context of drug design. wisc.eduresearchgate.net For this compound, MD simulations could be used to investigate:

Dimerization: The carboxylic acid groups are likely to form strong intermolecular hydrogen-bonded dimers in the solid state and in non-polar solvents.

Solvation: In polar solvents, the simulations could model the hydrogen bonding interactions between the solute and solvent molecules.

Crystal Packing: MD simulations can help to understand the forces that govern the packing of molecules in a crystal, including hydrogen bonding and π-π stacking interactions.

These simulations would provide a dynamic picture of the intermolecular forces that govern the macroscopic properties of this compound.

Applications of 5 Bromo 3 Formyl 2 Hydroxybenzoic Acid in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The reactivity of 5-Bromo-3-formyl-2-hydroxybenzoic acid is defined by its multiple functional groups, each offering a distinct pathway for chemical modification. This multifunctionality allows it to serve as a cornerstone in the synthesis of a diverse array of organic molecules.

| Functional Group | Role in Synthesis |

| Formyl (-CHO) | Acts as an electrophile, participates in condensation reactions, and can be oxidized or reduced. |

| Hydroxyl (-OH) | Functions as a nucleophile and a directing group, and its acidity can be tuned. |

| Carboxylic Acid (-COOH) | Enables esterification, amide bond formation, and serves as a primary coordination site for metal ions. |

| Bromo (-Br) | Influences the electronic properties of the ring and can be used in cross-coupling reactions for further functionalization. |

The compound is an ideal starting material for constructing intricate organic frameworks. The adjacent hydroxyl and formyl groups can react in concert to form heterocyclic systems. For instance, condensation of the aldehyde with amines or hydrazines can yield Schiff bases and hydrazones, respectively. nih.gov These intermediates can then undergo intramolecular cyclization to produce a variety of heterocyclic structures. The presence of the bromine atom provides an additional site for modification, potentially through metal-catalyzed cross-coupling reactions, allowing for the introduction of further complexity. Gallium(III) complexes with ligands derived from 5-bromosalicylaldehyde (B98134) have been synthesized, demonstrating the utility of the core structure in creating complex coordination compounds. nih.gov

This compound serves as a key building block in the synthesis of chalcones. Chalcones are bi-aryl α,β-unsaturated ketones, typically formed through a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. In this context, this compound provides the aldehyde component. The resulting chalcones, particularly those containing a hydroxyl group at the 2'-position (derived from the parent salicylic (B10762653) aldehyde structure), are of significant interest due to their wide range of biological activities. nih.gov The α,β-unsaturated carbonyl system is a crucial feature of chalcones, and the substituents on the aromatic rings, such as the bromine atom from the parent aldehyde, can modulate their chemical and biological properties. nih.govresearchgate.net

Development of Ligands for Coordination Chemistry

The specific arrangement of donor atoms in this compound makes it an excellent candidate for designing ligands for metal complexes.

The molecule possesses inherent metal-chelating capabilities. The ortho-hydroxyl and formyl groups create a bidentate binding pocket that can coordinate with a metal ion. Following a reaction of the formyl group, for example, to form a hydrazone, the molecule can act as a tridentate ligand. nih.gov Studies on related 5-bromosalicylaldehyde derivatives show that they can coordinate to metal ions like Gallium(III) as monoanionic tridentate (ONO) donor molecules, binding through the deprotonated phenolic oxygen, the azomethine nitrogen, and an amide oxygen. nih.gov This chelation forms stable six-membered rings with the metal center, a characteristic that is fundamental to the stability and function of the resulting metal complexes. nih.govorientjchem.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. The primary requirement for a linker is the presence of multiple coordination sites, typically carboxylic acids. nih.gov this compound is well-suited for this role due to its carboxylic acid group, which can bind to metal centers to form the framework structure. The other functional groups (formyl, hydroxyl, and bromo) would then project into the pores of the MOF. These pendant groups can impart specific functionality to the material, such as providing sites for post-synthetic modification, influencing the selective adsorption of guest molecules, or acting as catalytic centers. The use of branched or multifunctional linkers is a known strategy to create MOFs with high porosity and tailored properties. nih.gov

Precursor for Functional Materials

The synthetic versatility of this compound allows it to be a precursor for a variety of functional materials. The chalcones, metal complexes, and MOFs derived from this compound have potential applications in diverse fields. For instance, halogenated substituents on flavonoid derivatives, a class of compounds that includes chalcones, have been shown to increase certain biological activities. researchgate.net Related bromo-substituted salicylic acid derivatives are used in the development of advanced materials with specific properties, such as antimicrobial fabrics. The ability to form stable complexes and serve as a functional linker for MOFs opens up possibilities for creating materials for catalysis, chemical separations, and sensing applications.

Polymer and Resin Synthesis

The bifunctional nature of this compound, arising from the presence of both a hydroxyl and a carboxylic acid group, positions it as a promising monomer for the synthesis of various polymers and resins. These functional groups can readily participate in polycondensation reactions. For instance, the carboxyl group can react with polyols, and the hydroxyl group can react with polyacids or their derivatives to form polyesters.

Furthermore, the formyl group introduces an additional avenue for polymer modification or the creation of more complex polymer architectures. It can undergo reactions with compounds containing active methylene (B1212753) groups or with diamines to form Schiff base polymers. The presence of the bromine atom also offers a site for post-polymerization modification through reactions like cross-coupling, allowing for the fine-tuning of the polymer's properties.

The incorporation of this brominated, formylated hydroxy acid into polymer backbones could impart desirable characteristics such as thermal stability, flame retardancy (due to the bromine content), and enhanced chemical resistance. The rigid aromatic structure of the monomer unit would likely contribute to the rigidity and mechanical strength of the resulting polymers.

Table 1: Potential Polymerization Reactions of this compound

| Functional Group | Co-monomer Type | Resulting Polymer Type | Potential Properties |

| Carboxyl (-COOH) & Hydroxyl (-OH) | Diols/Polyols & Diacids/Polyacids | Polyesters | High thermal stability, mechanical strength |

| Formyl (-CHO) | Diamines | Schiff Base Polymers (Polyimines) | Chelating properties, thermal stability |

| Formyl (-CHO) | Compounds with active methylene groups | Vinyl Polymers | Modified solubility and reactivity |

| Bromo (-Br) | - (Post-polymerization) | Cross-linked or functionalized polymers | Flame retardancy, tunable properties |

Dye and Pigment Development

The structural characteristics of this compound make it a viable candidate for the synthesis of novel dyes and pigments. The aromatic ring system, substituted with electron-withdrawing (bromo, formyl, carboxyl) and electron-donating (hydroxyl) groups, forms a chromophoric system that can be extended and modified to produce color.

The formyl group is particularly significant as it can be readily condensed with various aromatic and heterocyclic amines to generate azomethine or Schiff base dyes. The color of these dyes can be tuned by judiciously selecting the amine component. For instance, reaction with aromatic diamines could lead to the formation of extended conjugated systems, resulting in deeper colors.

Applications in Catalysis

The field of catalysis offers another promising avenue for the application of this compound, primarily through its use as a ligand for the synthesis of metal complexes. The hydroxyl, carboxyl, and formyl groups can all coordinate with metal ions, making it a potential multidentate ligand.

Specifically, the reaction of the formyl group with various amines or hydrazines can lead to the formation of Schiff base ligands. These ligands are renowned for their ability to form stable complexes with a wide range of transition metals. The resulting metal complexes often exhibit significant catalytic activity in various organic transformations. For example, Schiff base complexes of metals like manganese, cobalt, and copper have been investigated as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions.

The electronic properties of the ligand, influenced by the bromo and carboxyl substituents, can modulate the catalytic activity of the metal center. The bromine atom, being electron-withdrawing, can affect the electron density at the metal center, which in turn can influence the catalytic cycle. The carboxyl group can also play a role in the solubility and stability of the catalyst. Research on manganese(III) complexes with salen-type Schiff base ligands has demonstrated their catalytic activity in the oxidation of o-aminophenol. bldpharm.com The synthesis of Schiff base ligands from precursors like 5-bromo-2-hydroxy benzaldehyde and their subsequent complexation with various metal ions have been reported to yield complexes with interesting properties. nih.gov

Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound

| Ligand Type | Metal Ion Examples | Potential Catalytic Reactions |

| Schiff Base Ligands | Mn, Co, Cu, Ni, Zn | Oxidation, Reduction, C-C Coupling |

| Direct Coordination | Fe, Ru, Pd | Hydrogenation, Isomerization |

While direct and extensive research on the applications of this compound is still in its early stages, the inherent reactivity and functionality of this molecule strongly suggest its potential as a valuable building block in the development of advanced materials and catalytic systems. Further exploration and detailed studies are warranted to fully unlock the capabilities of this promising compound.

Derivatives and Analogues of 5 Bromo 3 Formyl 2 Hydroxybenzoic Acid

Systematic Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 5-bromo-3-formyl-2-hydroxybenzoic acid can be approached through various established organic reactions. A common strategy involves the modification of a precursor molecule, such as 5-bromosalicylic acid. nih.gov

One effective method for introducing substituents at specific positions is through directed ortho-lithiation or halogen-metal exchange, followed by carboxylation. researchgate.net This approach offers a high degree of control over the substitution pattern. For instance, starting with a protected phenol (B47542), a formyl group can be introduced at a specific position.

The synthesis of derivatives of related compounds, such as 5-bromo-2-hydroxy-benzamide, provides a template for potential synthetic routes. researchgate.net These methods often involve multi-step sequences, including esterification, hydrazide formation, and condensation with aldehydes to yield hydrazones. researchgate.net The characterization of these newly synthesized compounds typically relies on spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures. researchgate.net

Comparative Analysis of Reactivity and Structural Features among Analogues

A comparative analysis of the reactivity and structural features among analogues of this compound reveals the subtle yet significant effects of different substituents. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role. For example, in salicylaldehyde (B1680747) hydrazones, electron-withdrawing substituents generally lead to stronger intramolecular hydrogen bonds. nih.gov

The reactivity of the formyl group is also a key point of comparison. In condensation reactions, the electrophilicity of the formyl carbon is influenced by the electronic effects of the other substituents on the ring. For instance, the reactivity of 3-formyl-4-hydroxycoumarin in condensation reactions with active methylene (B1212753) compounds is well-documented and provides a basis for predicting the reactivity of formyl-substituted benzoic acids. niscpr.res.in

Emerging Research Directions and Future Perspectives

Unexplored Synthetic Pathways and Methodologies

The synthesis of 5-Bromo-3-formyl-2-hydroxybenzoic acid presents a considerable challenge in controlling the regioselectivity of the functionalization of the starting salicylic (B10762653) acid core. The hydroxyl and carboxyl groups exert competing directing effects in electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a meta-directing deactivator. This complex interplay necessitates the development of novel and more efficient synthetic methodologies.

Currently, the synthesis would likely proceed through a multi-step sequence involving the protection of certain functional groups and the carefully orchestrated introduction of the bromo and formyl moieties. However, several unexplored avenues could lead to more atom-economical and efficient syntheses:

Late-Stage C-H Functionalization: A promising but underexplored approach is the direct C-H functionalization of a pre-functionalized salicylic acid derivative. Catalytic methods employing transition metals like palladium, rhodium, or iridium could enable the direct introduction of the bromo or formyl group at the desired positions, bypassing the need for protecting groups and reducing the number of synthetic steps. The development of ligands that can precisely control the regioselectivity of these C-H activation steps is a key area for future research.

Orthogonal Protecting Group Strategies: The development of novel orthogonal protecting group strategies that are stable to the conditions required for both bromination and formylation, yet can be selectively removed, would significantly enhance the synthetic accessibility of this compound.

Flow Chemistry Approaches: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and control over reaction parameters for the hazardous reagents often used in bromination and formylation reactions. The precise control of temperature, pressure, and reaction time in a flow reactor could lead to higher yields and selectivities.

Biocatalytic Routes: The use of engineered enzymes, such as halogenases and oxidases, could provide a highly selective and environmentally benign route to this compound. The directed evolution of enzymes to accept substituted salicylic acid derivatives as substrates is a frontier in biocatalysis.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Late-Stage C-H Functionalization | Increased atom economy, fewer steps | Catalyst and ligand design for high regioselectivity |

| Orthogonal Protecting Groups | Improved control over multi-step synthesis | Development of robust and selectively removable groups |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design and optimization for specific reactions |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme engineering for substrate specificity |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and developing new ones. The electrophilic aromatic substitution reactions involved, namely bromination and formylation, on a highly substituted and electronically complex ring system, warrant detailed mechanistic investigation.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other computational chemistry methods can be employed to model the transition states and intermediates of the bromination and formylation reactions. Such studies can elucidate the factors that control the regioselectivity, providing insights into the electronic and steric effects of the existing substituents. For instance, computational studies on the bromination of salicylic acid have provided insights into the kinetics and mechanism of the reaction. asianpubs.orgresearchgate.netasianpubs.org

Kinetic Studies: Detailed kinetic analysis of the individual synthetic steps can help to identify the rate-determining steps and optimize reaction conditions. Techniques such as stopped-flow spectroscopy could be used to study the kinetics of these fast reactions.

In-situ Spectroscopic Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, can provide real-time information on the formation of intermediates and byproducts, offering a deeper understanding of the reaction progress and mechanism.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with Deuterium or Carbon-13) can help to trace the fate of specific atoms throughout the reaction sequence, providing definitive evidence for proposed reaction mechanisms.

Rational Design of Derivatives for Targeted Chemical Applications

The polyfunctional nature of this compound makes it an excellent platform for the rational design of derivatives with specific chemical properties and applications. By systematically modifying the bromo, formyl, carboxyl, and hydroxyl groups, a diverse library of compounds can be generated.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The carboxylate and hydroxyl groups can act as ligands for a wide range of metal ions, making this compound a promising building block for the synthesis of novel coordination polymers and MOFs. rsc.org The bromo and formyl groups can be further functionalized post-synthesis to introduce additional properties, such as catalytic activity or luminescence.

Supramolecular Chemistry: The functional groups on the aromatic ring can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. This makes this compound an interesting candidate for the design of self-assembling systems and functional supramolecular materials.

Organic Electronics: Derivatives of this compound, where the electronic properties are tuned by modifying the substituents, could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Chemical Probes and Sensors: The formyl group can be readily converted into other functional groups, such as imines or oximes, which can be designed to selectively bind to specific analytes. The bromo-substituent can also influence the photophysical properties, potentially leading to the development of fluorescent or colorimetric sensors. A study on salicylaldehyde (B1680747) benzoylhydrazones has shown their potential as anticancer agents, suggesting a possible direction for derivative design. researchgate.net

| Derivative Class | Potential Application | Key Design Considerations |

| Metal-Organic Frameworks | Gas storage, catalysis, separation | Metal ion selection, linker functionalization |

| Supramolecular Assemblies | Smart materials, drug delivery | Control of non-covalent interactions |

| Organic Electronic Materials | OLEDs, OFETs | Tuning of HOMO/LUMO energy levels |

| Chemical Sensors | Analyte detection | Introduction of specific binding sites and signaling units |

Integration with Machine Learning for Property Prediction and Synthesis Planning

The complexity of synthesizing and predicting the properties of polyfunctional aromatic compounds like this compound makes this an ideal area for the application of machine learning (ML) and artificial intelligence (AI).

Predicting Regioselectivity: ML models can be trained on large datasets of electrophilic aromatic substitution reactions to predict the most likely site of functionalization on a given substrate. rsc.orgacs.orgresearchgate.netnih.gov Such models could be invaluable in designing a synthetic route to this compound by predicting the outcome of bromination and formylation steps under various conditions.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose potential synthetic routes to a target molecule by working backward from the final product. These tools can analyze vast reaction databases to identify the most efficient and viable synthetic pathways.

Property Prediction: ML models can be developed to predict the physicochemical and electronic properties of derivatives of this compound. This would allow for the rapid in silico screening of large virtual libraries of compounds to identify candidates with desired properties for specific applications, accelerating the discovery process.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions by exploring a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) to maximize yield and selectivity, while minimizing waste.

Challenges and Opportunities in the Synthesis and Application of Aromatic Polyfunctional Compounds

The synthesis and application of aromatic polyfunctional compounds like this compound are fraught with challenges, but these also present significant opportunities for innovation in chemical science.

Challenges:

Controlling Regioselectivity: Achieving precise control over the position of functional group introduction on a polysubstituted aromatic ring remains a major synthetic challenge.

Functional Group Compatibility: The presence of multiple reactive functional groups can lead to undesired side reactions and necessitates the use of complex protecting group strategies.

Purification: The separation of the desired product from a mixture of isomers and byproducts can be difficult and costly.

Scalability: Developing synthetic routes that are both efficient and scalable for the production of larger quantities of these complex molecules is often a significant hurdle.

Opportunities:

Development of Novel Catalytic Systems: The need for selective and efficient synthetic methods provides a strong impetus for the discovery and development of new catalysts and catalytic reactions. acs.org

Discovery of New Materials and Molecules: The rich chemical space offered by polyfunctional aromatic compounds provides a fertile ground for the discovery of new materials with unique properties and molecules with potential applications in medicine and technology. nih.gov

Advancement of Computational Chemistry and AI: The complexity of these systems drives the development of more sophisticated computational models and AI algorithms for predicting reactivity and properties.

Green Chemistry: The challenges associated with traditional synthetic methods create opportunities for the development of more sustainable and environmentally friendly approaches, such as biocatalysis and flow chemistry.

Q & A

Q. What is the optimized synthetic route for 5-Bromo-3-formyl-2-hydroxybenzoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound is synthesized via Reimer-Tiemann formylation of 5-bromosalicylic acid. A typical procedure involves refluxing 5-bromosalicylic acid (5 g, 23.0 mmol) in a mixture of CHCl₃ (45 mL) and water (1 mL) with NaOH (5.53 g, 0.138 mol) for 48 hours. After acidification with 6 N HCl (pH 1.0), the product is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via column chromatography . To optimize yield, adjust reaction time (shorter times may reduce side products) or use alternative bases (e.g., K₂CO₃) to modulate reactivity.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., formyl proton at δ ~10 ppm, hydroxy proton at δ ~12 ppm).

- IR Spectroscopy : Detect characteristic carbonyl (C=O) stretches (~1680 cm⁻¹ for formyl, ~1700 cm⁻¹ for carboxylic acid).

- HPLC-MS : Verify purity and molecular ion ([M+H]+ at m/z 245).

If discrepancies arise (e.g., unexpected peaks in NMR), perform 2D NMR (COSY, HSQC) to resolve overlapping signals or use deuterated solvents to suppress exchange broadening .

Q. How is this compound utilized as a precursor in medicinal chemistry?

Methodological Answer: The formyl and hydroxy groups enable diverse derivatization. For example:

- Chalcone Synthesis : Condense with acetophenones to form 3-keto salicylic acid chalcones, which are screened for anti-inflammatory activity .

- Heterocycle Formation : React with hydrazines or amines to generate phthalazinones or isoindolinones, scaffolds in kinase inhibitors .

Advanced Research Questions

Q. How can regioselectivity challenges during formylation of 5-bromosalicylic acid be addressed?

Methodological Answer: The Reimer-Tiemann reaction often produces para/ortho isomer mixtures. To enhance ortho-selectivity (formyl at C3):

- Solvent Control : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Modulation : Lower temperatures (e.g., 60°C instead of reflux) reduce competing pathways.

- Additives : Introduce crown ethers to complex Na⁺, increasing hydroxide nucleophilicity . Validate purity via X-ray crystallography if ambiguous .

Q. What strategies mitigate instability of this compound during multi-step syntheses?

Methodological Answer: The compound is prone to oxidation and hydrolysis. Mitigation approaches include:

Q. How are conflicting spectral data interpreted when characterizing derivatives of this compound?

Methodological Answer: For complex derivatives (e.g., boronic acid adducts):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.